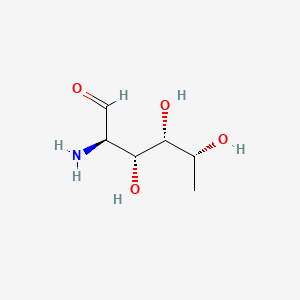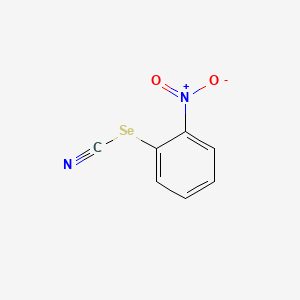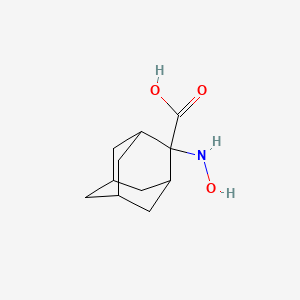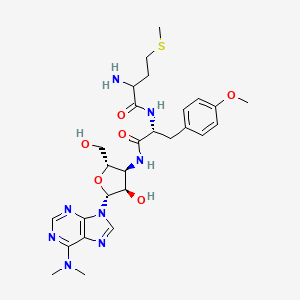
2-Amino-2,6-dideoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of quinovosamine typically involves the conversion of UDP-N-acetylglucosamine to UDP-quinovosamine. This process is catalyzed by two key enzymes: UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase . The reaction conditions often require the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of quinovosamine can be achieved using engineered strains of Escherichia coli. By introducing specific nucleotide biosynthetic genes from other microorganisms into E. coli, high levels of UDP-quinovosamine can be synthesized . This method leverages the metabolic pathways of E. coli to produce the desired compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2,6-dideoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: Conversion to UDP-N-acetylglucosaminuronic acid.
Reduction: Formation of UDP-quinovosamine from UDP-4-keto-4,6-deoxy-GlcNAc.
Substitution: Attachment to various molecules, such as flavonoids, through glycosylation.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction and specific glycosyltransferases for glycosylation . The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.
Major Products
The major products formed from these reactions include UDP-quinovosamine, UDP-N-acetylglucosaminuronic acid, and various glycosylated compounds such as flavonoid glycosides .
Aplicaciones Científicas De Investigación
2-Amino-2,6-dideoxy-D-glucose has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of bacterial polysaccharides and their biosynthesis.
Medicine: Investigated for its potential in developing antibiotics and other therapeutic agents.
Industry: Utilized in the production of glycosylated flavonoids and other secondary metabolites.
Mecanismo De Acción
The mechanism of action of quinovosamine involves its incorporation into bacterial polysaccharides, where it can affect the structural integrity and biological activity of these molecules . The molecular targets include specific glycosyltransferases that facilitate the attachment of quinovosamine to various acceptor molecules .
Comparación Con Compuestos Similares
2-Amino-2,6-dideoxy-D-glucose is similar to other amino sugars such as glucosamine and rhamnosamine. it is unique in its specific structural configuration and its role in certain bacterial glycans . Other similar compounds include:
Glucosamine: A common amino sugar found in many organisms.
Rhamnosamine: The 2-epimer of quinovosamine with similar biological functions.
N-acetylglucosamine: A precursor in the biosynthesis of quinovosamine.
This compound’s uniqueness lies in its specific role in the glycans of certain pathogenic bacteria, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6018-53-7 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
NTBYIQWZAVDRHA-JGWLITMVSA-N |
SMILES |
CC(C(C(C(C=O)N)O)O)O |
SMILES isomérico |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O |
SMILES canónico |
CC(C(C(C(C=O)N)O)O)O |
Sinónimos |
6-desoxy-D-glucosamine 6-desoxy-D-glucosamine hydrochloride quinovosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)




![3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)






